molecular formula C19H13N3O2S B7684213 N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

Cat. No. B7684213
M. Wt: 347.4 g/mol
InChI Key: DWFCVLANIPULLJ-UHFFFAOYSA-N
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Description

N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide (abbreviated as PTAA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a heterocyclic compound with a molecular formula of C21H14N4OS and a molecular weight of 382.43 g/mol.

Mechanism of Action

The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not well understood, but it is believed to involve the interaction of the compound with the active sites of enzymes or receptors in cells. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, leading to reduced oxidative stress. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent solubility in common organic solvents, making it easy to handle and process. However, one limitation of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its relatively low thermal stability, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide that can improve its thermal stability and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in drug discovery and development. Finally, research on the toxicity and safety profile of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is needed to assess its potential for use in biomedical applications.

Synthesis Methods

N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 2-aminobenzophenone to yield the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thiophene-2-carboxylic acid chloride to yield the final product, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including optoelectronics, organic solar cells, and organic light-emitting diodes (OLEDs). N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit excellent charge transport properties, making it a promising candidate for use as a hole-transporting material in OLEDs. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a dopant in polymer solar cells, leading to improved device performance.

properties

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(16-11-6-12-25-16)20-15-10-5-4-9-14(15)19-21-17(22-24-19)13-7-2-1-3-8-13/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFCVLANIPULLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

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